molecular formula C24H23N5O2S B2452945 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide CAS No. 1226436-54-9

1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide

Numéro de catalogue B2452945
Numéro CAS: 1226436-54-9
Poids moléculaire: 445.54
Clé InChI: BWBLFQXTNDDFQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glycine Transporter 1 Inhibition

  • One study identified a compound structurally similar to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide, which exhibited potent glycine transporter 1 (GlyT1) inhibitory activity. This suggests potential applications in modulating glycine levels in the brain, impacting neurological disorders (Yamamoto et al., 2016).

Antidepressant and Antianxiety Activities

  • Another research found that derivatives of similar compounds showed significant antidepressant and antianxiety activities in behavioral tests. This implies potential use in the treatment of mood disorders (Kumar et al., 2017).

Anti-angiogenic and DNA Cleavage Properties

  • A study on related compounds demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests potential applications in cancer research, particularly in inhibiting tumor growth and affecting cancer cell DNA (Kambappa et al., 2017).

5-HT2 Antagonist Activity

  • Compounds with a similar structure have been found to exhibit 5-HT2 antagonist activity, indicating potential applications in psychiatric conditions like schizophrenia and depression (Watanabe et al., 1993).

Soluble Epoxide Hydrolase Inhibition

  • Research identified compounds in the same class as potent inhibitors of soluble epoxide hydrolase, suggesting their use in exploring new treatments for diseases related to the enzyme's activity (Thalji et al., 2013).

Antiprotozoal Activity

  • A study on related compounds reported strong antiprotozoal activities, indicating potential applications in treating diseases caused by protozoan parasites (Ismail et al., 2004).

Structural and Electronic Properties in Anticonvulsants

  • Investigations into the crystal structures of similar compounds have provided insights into their roles as anticonvulsants, offering potential applications in seizure management (Georges et al., 1989).

Plant Growth Stimulation

  • New derivatives of related compounds have shown plant growth stimulating effects, suggesting applications in agriculture (Pivazyan et al., 2019).

CB1 Cannabinoid Receptor Interaction

  • A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structure, explored its interaction with the CB1 cannabinoid receptor, potentially informing drug development for cannabinoid-related therapies (Shim et al., 2002).

Urotensin-II Receptor Antagonism

  • Research on 5-arylfuran-2-carboxamide derivatives, related to the compound of interest, showed potential as urotensin-II receptor antagonists. This could be relevant in developing treatments for cardiovascular diseases (Lim et al., 2019).

Propriétés

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-23(25-14-19-16-32-24(26-19)17-6-2-1-3-7-17)18-8-4-12-29(15-18)22-11-10-20(27-28-22)21-9-5-13-31-21/h1-3,5-7,9-11,13,16,18H,4,8,12,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLFQXTNDDFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.